4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one
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Overview
Description
4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one is an organic heterotricyclic compound. It is a sesquiterpenoid isolated from the plant Atractylodes lancea . This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a methylidene group .
Preparation Methods
The synthesis of 4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one can be achieved through various preparative methods. One such method involves the synthesis from 3,4,8,8a-tetrahydro-8a-methyl-1,6(2H,7H)-naphthalenedione . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the transformation of the starting materials into the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is studied for its unique structural properties and reactivity . In biology and medicine, it is investigated for its potential therapeutic effects, particularly its role as a plant metabolite and its interactions with biological systems . In industry, it may be used in the synthesis of other complex organic molecules or as a precursor in various chemical processes .
Mechanism of Action
The mechanism of action of 4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one can be compared with other similar compounds, such as 3beta-hydroxyatractylon . These compounds share structural similarities but may differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific combination of functional groups and its distinct reactivity profile .
Properties
CAS No. |
10070-65-2 |
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Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4a-hydroxy-8a-methyl-5-methylidene-3,3a,4,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C14H20O3/c1-9-4-3-5-13(2)8-11-10(6-12(15)17-11)7-14(9,13)16/h10-11,16H,1,3-8H2,2H3 |
InChI Key |
HASWHTQCJRDYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(=C)C1(CC3CC(=O)OC3C2)O |
Origin of Product |
United States |
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